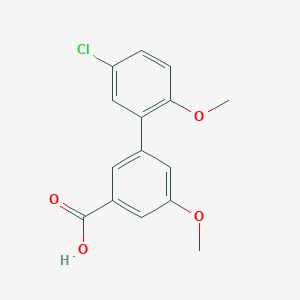
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95% (2M3TFPBA95%) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 166-168°C. The compound has been studied for its use in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2M3TFPBA95% is not well understood. However, it is believed that the compound acts as an acylating agent, forming a covalent bond between the carboxylic acid group of the molecule and an electron-rich aromatic ring. This covalent bond is then broken, releasing the aromatic ring and forming a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2M3TFPBA95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes involved in the breakdown of fatty acids, the inhibition of histamine release, and the inhibition of prostaglandin synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2M3TFPBA95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is a stable compound and is not easily degraded by heat or light. However, it is important to note that the compound is toxic and may cause skin irritation if it comes into contact with the skin.
Direcciones Futuras
There are a variety of potential future directions for the use of 2M3TFPBA95%. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in drug synthesis, agrochemicals, and other organic compounds. Finally, further research could explore the potential advantages and limitations of using the compound in lab experiments.
Métodos De Síntesis
2M3TFPBA95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of trifluoromethylbenzene with 2-methylbenzoic acid in the presence of aluminum chloride. This method yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
2M3TFPBA95% is widely used in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and catalysts.
Propiedades
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIDFNFHJATNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691139 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261585-65-2 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














